REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]1[S:10][C:11]([C:14](OC)=[O:15])=[CH:12][N:13]=1)[CH3:8]>O1CCCC1>[CH2:7]([C:9]1[S:10][C:11]([CH2:14][OH:15])=[CH:12][N:13]=1)[CH3:8] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1SC(=CN1)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 1/2 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was destroyed by the addition of ethyl acetate
|
Type
|
ADDITION
|
Details
|
The mixture was added to water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC(=CN1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |